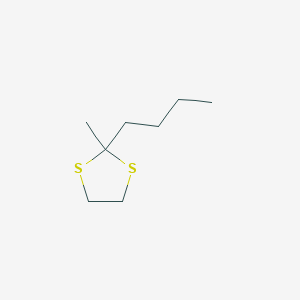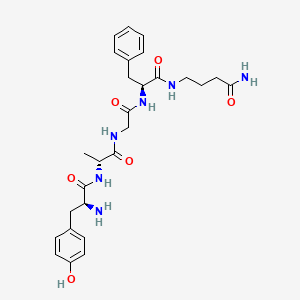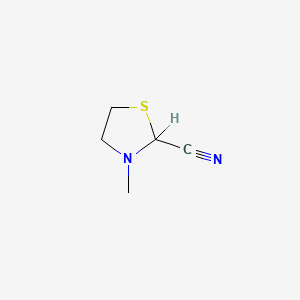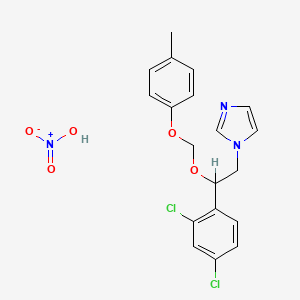![molecular formula C9H12 B14460274 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene CAS No. 68757-94-8](/img/structure/B14460274.png)
7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethylbicyclo[221]hepta-2,5-diene is a bicyclic hydrocarbon with a unique structure that features two methyl groups attached to the seventh carbon of the bicyclo[221]hepta-2,5-diene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of isoprene with maleic anhydride, followed by decarboxylation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the double bonds in the bicyclic system, leading to saturated derivatives.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the compound, often at the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bromine in carbon tetrachloride or other non-polar solvents.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene exerts its effects depends on the specific reaction or application. In chemical reactions, the strained ring system and the presence of double bonds make it highly reactive. The compound can act as a dienophile in Diels-Alder reactions or undergo electrophilic addition reactions due to the electron-rich double bonds .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the methyl groups at the seventh carbon, making it less sterically hindered and slightly less reactive.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Contains oxygen in the ring system, leading to different reactivity and applications.
Uniqueness: 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the two methyl groups, which introduce steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable compound for studying the effects of steric factors in chemical reactions and for designing molecules with specific properties .
Propiedades
Número CAS |
68757-94-8 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
7,7-dimethylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C9H12/c1-9(2)7-3-4-8(9)6-5-7/h3-8H,1-2H3 |
Clave InChI |
QTWUNHIZBRJBGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C=CC1C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



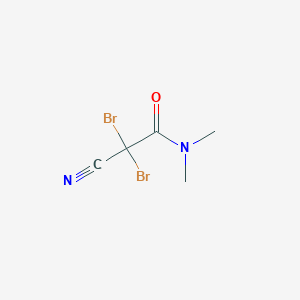
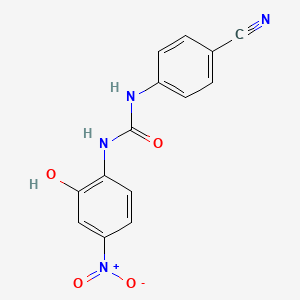
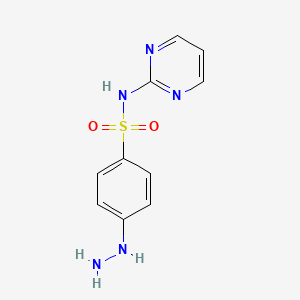
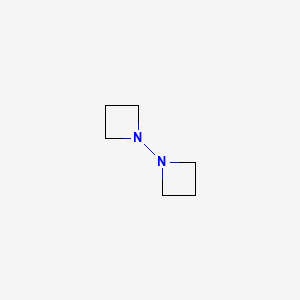
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)

